REACTION_CXSMILES
|
C1[C:17]2=[C:18]3[C:8]([C:9]([C:11]4[C:16]2=[CH:15][CH:14]=[CH:13][CH:12]=4)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]3=CC=1.[C:19](=[O:21])=[O:20].[OH2:22]>CC(O)=O.CO>[O:10]=[C:9]1[C:8]2[C:7]([C:19]([OH:21])=[O:20])=[CH:6][CH:5]=[CH:4][C:18]=2[C:17](=[O:22])[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2
|
Name
|
|
Quantity
|
63.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
CrO3
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred with a mechanical stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 80°
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 75° for an additional 6 h
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered
|
Type
|
CUSTOM
|
Details
|
to give a deep brown solid which
|
Type
|
WASH
|
Details
|
was washed with CH3OH (200 mL) until the washings
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in hot 2-methoxyethanol (2 L)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
to remove a black solid residue
|
Type
|
CUSTOM
|
Details
|
formed) and
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
CUSTOM
|
Details
|
This material was removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=CC=CC=C2C(C=2C=CC=C(C12)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |